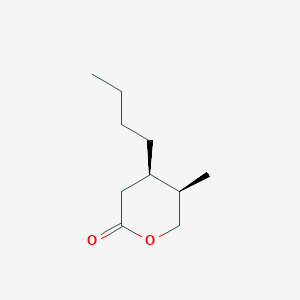
(4R,5R)-4-Butyl-5-methyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-Butyl-5-methyloxan-2-one is a chiral compound with a unique structure that includes a butyl group and a methyl group attached to an oxan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Butyl-5-methyloxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a second-generation oxazaborolidinium ion-catalysed Diels–Alder reaction, followed by Sharpless asymmetric dihydroxylation and a Ni-catalysed cross-carboxyl coupling reaction via redox-active ester formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-Butyl-5-methyloxan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(4R,5R)-4-Butyl-5-methyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-Butyl-5-methyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-4,5-Dimethyloctane: This compound shares a similar chiral structure but lacks the oxan-2-one ring.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5R)-4-Butyl-5-methyloxan-2-one is unique due to its specific combination of a butyl group, a methyl group, and an oxan-2-one ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
917871-17-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(4R,5R)-4-butyl-5-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-9-6-10(11)12-7-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
OKOKCPPIRQBVLC-DTWKUNHWSA-N |
SMILES isomérique |
CCCC[C@@H]1CC(=O)OC[C@@H]1C |
SMILES canonique |
CCCCC1CC(=O)OCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15169354.png)
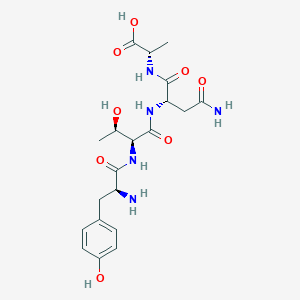
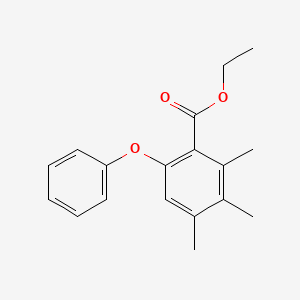
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
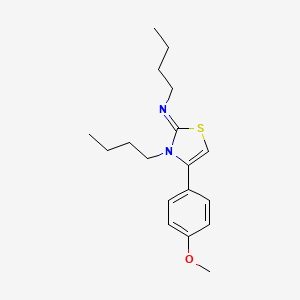

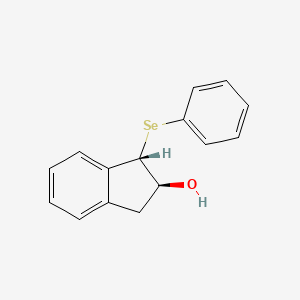
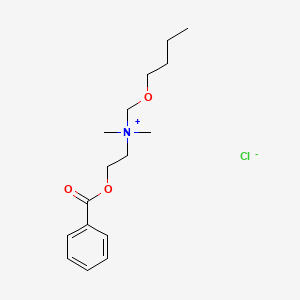
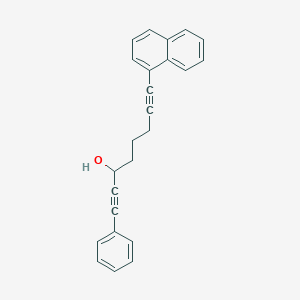
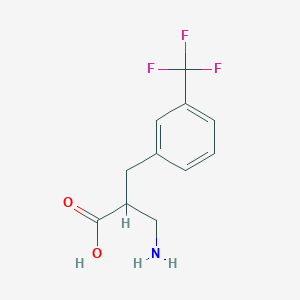
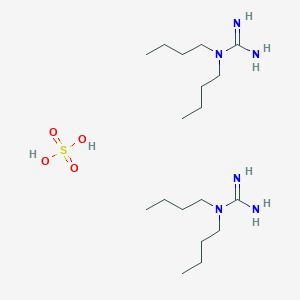
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
